molecular formula C21H21ClN4O3S B2681395 4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide CAS No. 941242-98-4

4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide

Cat. No.: B2681395
CAS No.: 941242-98-4
M. Wt: 444.93
InChI Key: SDUAKSVEXHBZHU-UHFFFAOYSA-N
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Description

The compound 4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a sulfonamide derivative featuring a 1,3-oxazole core substituted with a cyano group at position 4 and a benzylamino group at position 3. The benzyl moiety is further substituted with a 2-chlorophenyl group, while the sulfonamide group is N,N-diethylated.

Properties

IUPAC Name

4-[5-[(2-chlorophenyl)methylamino]-4-cyano-1,3-oxazol-2-yl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN4O3S/c1-3-26(4-2)30(27,28)17-11-9-15(10-12-17)20-25-19(13-23)21(29-20)24-14-16-7-5-6-8-18(16)22/h5-12,24H,3-4,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDUAKSVEXHBZHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CC=CC=C3Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a nitrile and an amide. The reaction conditions often require a strong acid or base as a catalyst and elevated temperatures.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic substitution reaction, where a chlorophenyl halide reacts with an amine.

    Formation of the Sulfonamide Group: The sulfonamide group is typically formed by reacting a sulfonyl chloride with an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the reduction of the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl moiety, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Key Features :

  • Oxazole Core: The 1,3-oxazole ring is a heterocyclic scaffold known for metabolic stability and diverse bioactivity.
  • 5-[(2-Chlorophenyl)methyl]amino Group: Chlorine’s electronegativity may influence hydrophobic interactions and target selectivity. N,N-Diethyl Sulfonamide: Increases lipophilicity (logP ~3.3 inferred), affecting membrane permeability .

Comparison with Similar Compounds

Structural analogs of the target compound vary in substituents on the benzylamino group, sulfonamide moiety, and oxazole ring. Below is a detailed comparison based on molecular properties and research findings.

Structural Analogs and Molecular Properties

Compound ID/Ref. Benzylamino Group Sulfonamide Group Molecular Formula Molecular Weight (g/mol) logP Key Features
Target Compound 2-Chlorophenyl N,N-Diethyl C₂₁H₂₁ClN₄O₃S 444.94* ~3.3† Chlorine enhances hydrophobicity
D434-0580 4-Fluorophenyl N,N-Diethyl C₂₁H₂₁FN₄O₃S 428.48 3.305 Fluorine reduces steric bulk
ID: 4 () 2-Methylpropyl N,N-Diethyl C₁₇H₂₀N₄O₃S 376.48 - Aliphatic chain increases flexibility
ID: 3 () 2-(Dimethylamino)ethyl N-Methyl, N-Benzyl C₂₁H₂₄N₄O₃S 439.54 - Tertiary amine enhances solubility
Example 185 () 3-(Thiazol-2-yl)phenyl - C₁₉H₁₈N₄O₃S₂ 414.50 - Thiazole substitution diversifies activity

*Calculated molecular weight. †Estimated based on D434-0580’s logP.

Key Differences and Implications

Benzylamino Substituents: Chlorine vs. Fluorine: The 2-chlorophenyl group in the target compound increases molecular weight and hydrophobicity compared to the 4-fluorophenyl analog (D434-0580). Chlorine’s larger atomic radius and lower electronegativity may alter binding pocket interactions . Aromatic vs. Aliphatic: Aliphatic chains (e.g., 2-methylpropyl in ) reduce steric hindrance but may decrease target specificity.

Sulfonamide Groups: N,N-Diethyl (Target) vs.

Oxazole Modifications: Cyano Position: The 4-cyano group in the target compound and D434-0580 stabilizes the oxazole ring, whereas analogs with substituents at other positions (e.g., Example 185) exhibit varied electronic profiles .

Research Findings on Analogs

  • Antimicrobial Activity: Sulfonamide-oxazole derivatives, such as those in and , show promising antimicrobial activity.
  • Synthesis and Characterization: Analogs like 4-methoxy-3-{[5-(3-pyridin-3-ylphenyl)-1,3-oxazol-2-yl]amino}benzenesulfonamide (Example 186, ) were confirmed via ¹H NMR and MS, indicating robust synthetic routes applicable to the target compound .

Biological Activity

The compound 4-(5-{[(2-chlorophenyl)methyl]amino}-4-cyano-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide is a complex organic molecule with potential biological applications. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C20H22ClN3O2S
  • Molecular Weight : 395.92 g/mol
  • IUPAC Name : this compound

The compound features a sulfonamide group, which is known for its diverse biological activities, particularly in medicinal chemistry.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The sulfonamide moiety can inhibit enzymes such as carbonic anhydrase and urease, which are involved in critical physiological processes.
  • Receptor Modulation : The oxazole and diethylbenzene groups may facilitate binding to specific receptors, potentially modulating their activity and leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance:

  • Cytotoxicity Assays : In vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer) cells. The compound exhibited IC50 values ranging from 5 to 20 µg/mL, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
Cell LineIC50 (µg/mL)Reference
MCF-75.36
HepG26.51

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Bacterial Inhibition : Studies show moderate to strong activity against Salmonella typhi and Bacillus subtilis. The mechanism involves disruption of bacterial cell wall synthesis .

Enzyme Inhibition

The sulfonamide component has shown promise in inhibiting key enzymes:

  • Urease Inhibition : The compound displayed strong inhibitory activity against urease, which is significant for treating conditions like kidney stones and urease-positive infections .

Case Studies

  • Anticancer Efficacy : A study involving the treatment of MCF-7 cells with the compound resulted in a marked increase in apoptotic markers, including elevated levels of Bax and caspase 9. This suggests that the compound induces apoptosis through intrinsic pathways .
  • Antimicrobial Screening : In a comparative study, the compound was tested against multiple bacterial strains. Results indicated that it outperformed several conventional antibiotics in specific assays, particularly against gram-negative bacteria .

Research Findings

Research continues to explore the full potential of this compound:

  • Structure-Activity Relationship (SAR) : Investigations into how modifications to the chemical structure affect biological activity are ongoing. For example, altering substituents on the benzene ring has been shown to enhance anticancer properties significantly.
ModificationEffect on Activity
Addition of methyl groupIncreased cytotoxicity
Substitution on sulfonamideEnhanced enzyme inhibition

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